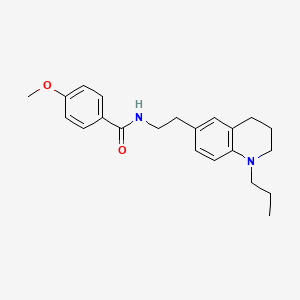

4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

説明

特性

IUPAC Name |

4-methoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-3-14-24-15-4-5-19-16-17(6-11-21(19)24)12-13-23-22(25)18-7-9-20(26-2)10-8-18/h6-11,16H,3-5,12-15H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFITJOJGSMSPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Palladium-Catalyzed Reduction and Sequential Functionalization

The tetrahydroquinoline moiety is synthesized via stereoselective reduction of a dihydroquinolinone intermediate. As demonstrated in WO2007116922A1, palladium catalysts enable efficient hydrogenation of (R)-2-ethyl-6-trifluoromethyl-2,3-dihydro-1H-quinolin-4-one oxime to yield tetrahydroquinoline derivatives with >90% diastereoselectivity. Adapting this method:

Synthesis of 6-Nitro-1-propyl-3,4-dihydroquinolin-2(1H)-one :

Palladium-Catalyzed Reduction :

Ethylamine Side Chain Introduction :

Amide Coupling :

Domino Reductive Cyclization for Tetrahydroquinoline Formation

A one-pot domino reaction sequence, as reviewed in PMC6271761, streamlines tetrahydroquinoline synthesis:

Nitro Reduction and Cyclization :

Benzamide Formation :

Polyphosphoric Acid-Mediated Cyclization

Inspired by CN101851200A, this method employs cyclization under acidic conditions:

Amide Intermediate Preparation :

Cyclization :

Side Chain Elongation and Amidation :

Reductive Amination and Coupling

A hybrid approach combining reductive amination and amide coupling:

Quinoline Reduction :

Propyl Group Introduction :

Amide Bond Formation :

Comparative Analysis of Methods

化学反応の分析

Types of Reactions

4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidative conditions.

Reduction: The benzamide moiety can be reduced to an amine under reductive conditions.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the benzamide can produce an amine derivative.

科学的研究の応用

4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

作用機序

The mechanism of action of 4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.

類似化合物との比較

Similar Compounds

- 4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

- 4-methoxy-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

- 4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Uniqueness

The uniqueness of 4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide lies in its specific structural features, such as the propyl group on the tetrahydroquinoline moiety, which may confer distinct biological activities and pharmacokinetic properties compared to its analogs.

生物活性

4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H26N2O3

- Molecular Weight : 338.4 g/mol

- CAS Number : 954704-14-4

Biological Activity Overview

The biological activity of 4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide includes various pharmacological effects such as anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant anticancer properties. In vitro assays have shown its ability to induce apoptosis in various cancer cell lines. Key findings include:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Mechanism of Action : The compound appears to promote the release of cytochrome c and increase reactive oxygen species (ROS) levels, leading to apoptosis.

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 18 | Increased ROS production |

Anti-inflammatory Activity

The compound has shown potential as an anti-inflammatory agent. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines.

| Cytokine Tested | Inhibition (%) |

|---|---|

| TNF-alpha | 40 |

| IL-6 | 35 |

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. The mechanism likely involves the inhibition of bacterial folate synthesis.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds in the same class as 4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide:

- Study on Anticancer Potential :

-

Inflammation Model Study :

- A model using lipopolysaccharide (LPS)-induced inflammation demonstrated that derivatives with similar structures significantly reduced inflammatory markers in vivo .

- Antimicrobial Efficacy :

Q & A

Basic: What are the standard synthetic routes for 4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with condensation of substituted tetrahydroquinoline intermediates with benzamide derivatives. For example:

- Step 1: React 1-propyl-1,2,3,4-tetrahydroquinolin-6-amine with a bromoethyl intermediate to form the ethylamine side chain.

- Step 2: Couple this intermediate with 4-methoxybenzoyl chloride via nucleophilic acyl substitution. Reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) are often employed to drive the reaction to completion .

- Purification: Column chromatography or recrystallization is used to isolate the final product, with yields optimized by controlling reaction time and stoichiometry .

Basic: What spectroscopic methods are used to characterize this compound?

Methodological Answer:

Structural confirmation relies on:

- IR Spectroscopy: Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .

- NMR (¹H/¹³C):

- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Advanced: How can researchers optimize synthetic yield for this compound?

Methodological Answer:

Yield optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to ethanol, as seen in analogous benzamide syntheses .

- Catalysis: Adding catalytic acetic acid or Lewis acids (e.g., ZnCl₂) improves coupling reactions.

- Temperature Control: Gradual heating (e.g., 60–80°C) minimizes side reactions like hydrolysis of the benzamide group .

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:

Contradictions (e.g., unexpected NMR shifts) require:

- Multi-Technique Validation: Cross-check IR, NMR, and MS data to confirm functional groups. For example, a missing carbonyl peak in IR but present in MS suggests contamination.

- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational isomers .

- X-ray Crystallography: Resolve ambiguities in stereochemistry or regiochemistry, as demonstrated for structurally similar tetrahydroquinoline derivatives .

Basic: What are the initial biological screening approaches for this compound?

Methodological Answer:

Initial screening focuses on:

- Antimicrobial Assays: Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme Inhibition Studies: Test inhibition of acetylcholinesterase or kinases using colorimetric assays (e.g., Ellman’s method for AChE) .

Advanced: How to elucidate structure-activity relationships (SAR) for derivatives?

Methodological Answer:

SAR studies involve:

- Systematic Derivative Synthesis: Modify the methoxy group (e.g., replace with ethoxy or halogens) or the propyl chain (e.g., vary alkyl length).

- Pharmacophore Mapping: Use molecular docking to identify critical interactions (e.g., the benzamide carbonyl as a hydrogen bond acceptor) .

- In Silico ADMET Prediction: Tools like SwissADME predict bioavailability and toxicity to prioritize derivatives .

Advanced: How to address solubility issues in biological assays?

Methodological Answer:

- Co-Solvent Systems: Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability.

- Salt Formation: Convert the free base to a hydrochloride salt via HCl treatment, as shown for tetrahydroquinoline analogs .

- Nanoformulation: Encapsulate in liposomes or cyclodextrins to enhance aqueous solubility .

Basic: What analytical techniques ensure purity for pharmacological studies?

Methodological Answer:

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% threshold).

- TLC: Monitor reaction progress using silica gel plates and visualizing agents (e.g., ninhydrin for amines) .

Advanced: How to design derivatives with improved target selectivity?

Methodological Answer:

- Bioisosteric Replacement: Substitute the methoxy group with trifluoromethyl (CF₃) to enhance lipophilicity and metabolic stability, as seen in related benzamide drugs .

- Fragment-Based Design: Use X-ray crystallography of target-ligand complexes to guide modifications (e.g., elongating the ethyl linker for better binding) .

Advanced: What strategies mitigate reproducibility challenges in synthesis?

Methodological Answer:

- Strict Reaction Monitoring: Use in-situ FTIR or Raman spectroscopy to track intermediate formation.

- Batch-to-Batch Consistency: Standardize solvent drying (e.g., molecular sieves) and reagent purity (e.g., redistill benzoyl chloride) .

- Detailed Reporting: Publish full experimental protocols, including stirring rates and cooling gradients, as omitted details often cause irreproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。